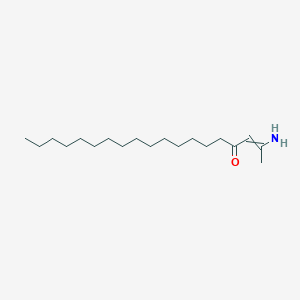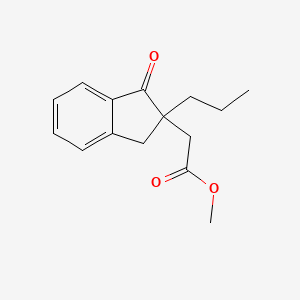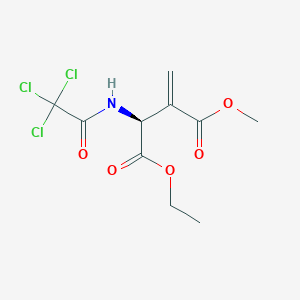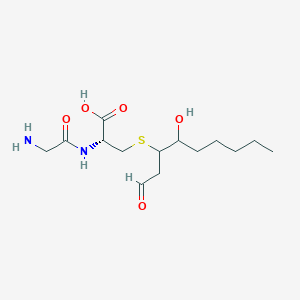
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a glycyl group attached to a cysteine residue, which is further modified by a 4-hydroxy-1-oxononan-3-yl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine typically involves multiple steps, starting with the protection of the amino and thiol groups of cysteine. The protected cysteine is then coupled with a glycyl group using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The 4-hydroxy-1-oxononan-3-yl moiety is introduced through a selective alkylation reaction, followed by deprotection of the amino and thiol groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors to accommodate the increased production volume. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides or sulfenic acids.
Reduction: The carbonyl group in the 4-hydroxy-1-oxononan-3-yl moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Disulfides or sulfenic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying protein interactions and enzyme mechanisms due to its peptide-like structure.
Medicine: Potential therapeutic applications in drug design and delivery.
Industry: Use in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes and receptors. The glycyl and cysteine residues can mimic natural peptides, allowing the compound to bind to active sites and modulate biological activity. The 4-hydroxy-1-oxononan-3-yl moiety can further enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-cysteine: Lacks the 4-hydroxy-1-oxononan-3-yl moiety, resulting in different chemical and biological properties.
S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine: Lacks the glycyl group, affecting its peptide-like behavior.
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-D-cysteine: The D-isomer of cysteine, which may exhibit different stereochemical interactions.
Uniqueness
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
691364-64-4 |
|---|---|
Fórmula molecular |
C14H26N2O5S |
Peso molecular |
334.43 g/mol |
Nombre IUPAC |
(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxy-1-oxononan-3-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H26N2O5S/c1-2-3-4-5-11(18)12(6-7-17)22-9-10(14(20)21)16-13(19)8-15/h7,10-12,18H,2-6,8-9,15H2,1H3,(H,16,19)(H,20,21)/t10-,11?,12?/m0/s1 |
Clave InChI |
ZZHYRLQTQJSRNJ-UNXYVOJBSA-N |
SMILES isomérico |
CCCCCC(C(CC=O)SC[C@@H](C(=O)O)NC(=O)CN)O |
SMILES canónico |
CCCCCC(C(CC=O)SCC(C(=O)O)NC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)

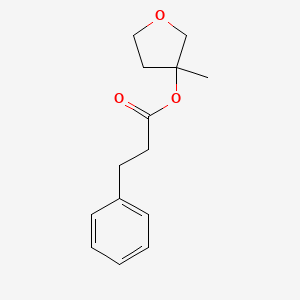
![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)
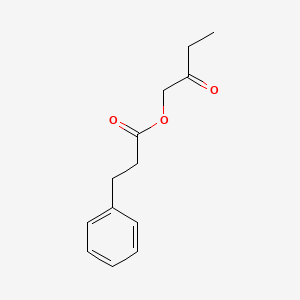


![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)
